2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone
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Overview
Description
2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with diethylamino alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent for treating cancer and infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound also targets specific enzymes and proteins involved in cellular metabolism, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A basic naphthoquinone structure with similar redox properties.
2-Amino-1,4-naphthoquinone: Contains an amino group, similar to the diethylamino group in the target compound.
2-Hydroxy-1,4-naphthoquinone: Similar hydroxyl group, but lacks the diethylamino moiety.
Uniqueness
2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone is unique due to the presence of both diethylamino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to other naphthoquinone derivatives.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-[[3-(diethylamino)-2-hydroxypropyl]amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H22N2O3/c1-3-19(4-2)11-12(20)10-18-15-9-16(21)13-7-5-6-8-14(13)17(15)22/h5-9,12,18,20H,3-4,10-11H2,1-2H3 |
InChI Key |
MNHOCGZPHZVFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC1=CC(=O)C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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